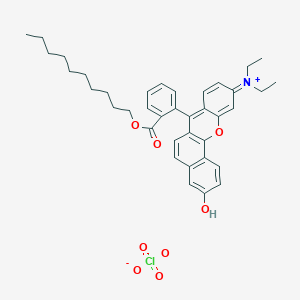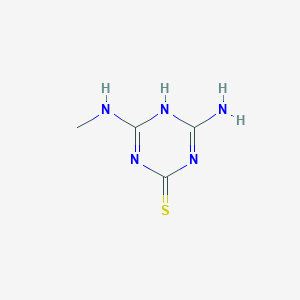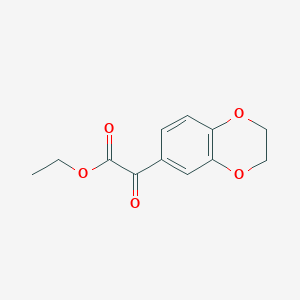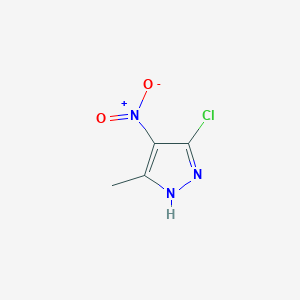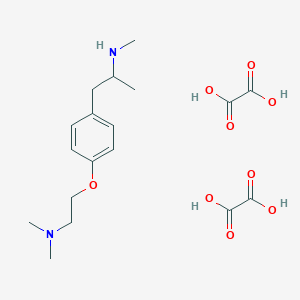
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of DMBA involves its ability to damage DNA. DMBA is metabolized by the liver to form reactive intermediates, which can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemische Und Physiologische Effekte
DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage. DMBA has also been shown to affect the expression of various genes involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMBA in lab experiments is its ability to induce cancer in experimental animals. This makes it a valuable tool for studying the mechanisms of carcinogenesis. However, one of the limitations of using DMBA is its toxicity. DMBA can be toxic to both animals and humans, making it important to handle with care.
Zukünftige Richtungen
There are several future directions for research involving DMBA. One area of research is to study the mechanisms of DMBA-induced carcinogenesis in more detail. Another area of research is to develop new drugs that can target the effects of DMBA on DNA. Additionally, there is a need for further research on the toxicity of DMBA and its potential effects on human health.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer research. DMBA is synthesized using a specific method and has a mechanism of action that involves its ability to damage DNA. While DMBA has advantages for lab experiments, it also has limitations due to its toxicity. Further research is needed to fully understand the potential applications and limitations of DMBA.
Synthesemethoden
The synthesis of DMBA involves the reaction between 3,4-dimethoxyphenethylamine and 2-(dimethylamino) ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using recrystallization. The final product obtained is DMBA ethanedioate (1:2).
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMBA is in the field of cancer research. DMBA has been shown to induce cancer in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. DMBA is also used to induce mammary tumors in rats, which can be used to study breast cancer.
Eigenschaften
CAS-Nummer |
126002-18-4 |
|---|---|
Produktname |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) |
Molekularformel |
C18H28N2O9 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
PLWWFUGIHYPJCK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Synonyme |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



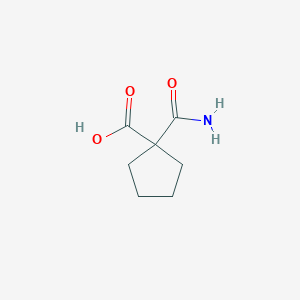

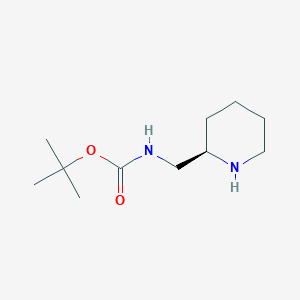


![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)



